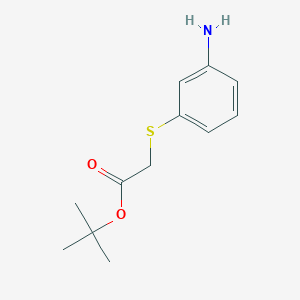

Tert-butyl (3-aminophenylthio)acetate

Description

Tert-butyl (3-aminophenylthio)acetate is a sulfur-containing ester derivative featuring a tert-butyl group, an acetoxy moiety, and a 3-aminophenylthio substituent. This compound is structurally distinct due to the presence of both a sulfur atom (in the thioether linkage) and an aromatic amine group, which confer unique chemical reactivity and physical properties.

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

tert-butyl 2-(3-aminophenyl)sulfanylacetate |

InChI |

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)8-16-10-6-4-5-9(13)7-10/h4-7H,8,13H2,1-3H3 |

InChI Key |

CIGYTBUXGZOMMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CSC1=CC=CC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 2-(N-(3-aminobenzyl)-N-methylamino)acetate (CAS 1116339-81-1)

This compound () shares a tert-butyl ester group and an aromatic amine (3-aminobenzyl) but differs in the substitution pattern:

- Key structural differences: The sulfur atom in Tert-butyl (3-aminophenylthio)acetate is replaced by a methylamino group. The benzylamine group is directly attached to the ester via a glycine linker.

Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate

This nitro-substituted analog () provides crystallographic and conformational insights:

- Crystallographic data: Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, β = 94.88° . Substitution at the para position (e.g., NO₂, CH₃, Cl) influences molecular geometry and packing. For example, NO₂ groups induce planar conformations, while CH₃ groups result in bent structures (torsion angles: 61.8°–75.3°) .

- Hydrogen bonding: Weak C–H···O interactions in nitro derivatives lead to 2D sheet structures, whereas CH₃ or Cl substituents form 1D infinite chains. The 3-aminophenylthio group in the target compound may participate in stronger hydrogen bonds (N–H···S/O) due to the amine and sulfur .

Table 1: Structural and Crystallographic Comparison

| Compound | Substituent | Molecular Formula | Crystal System | Key Interactions |

|---|---|---|---|---|

| This compound | 3-NH₂-C₆H₄-S- | Not provided | Not reported | Potential N–H···S/O |

| Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate | 4-NO₂-C₆H₄- | C₁₅H₁₉NO₅ | Monoclinic | C–H···O (2D sheets) |

| Tert-butyl 2-(N-(3-aminobenzyl)-N-methylamino)acetate | 3-NH₂-C₆H₄-CH₂- | C₁₅H₂₂N₂O₂ | Not reported | N–H···O (amine-ester) |

Comparison with Simpler Tert-butyl Esters

Tert-butyl Acetate (CAS 540-88-5)

Comparison with Other Functionalized Tert-butyl Esters

Tert-butyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1584139-64-9)

This fluorinated analog () highlights the impact of electronegative substituents:

- Functional groups : A difluorocyclobutyl ring introduces strain and polarity.

- Reactivity: Fluorine atoms may enhance metabolic stability compared to the 3-aminophenylthio group, which could undergo oxidation or nucleophilic aromatic substitution .

Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5)

This compound () features a benzofuran-thiophene hybrid structure:

- Molecular complexity : Higher molecular weight (372.4 g/mol) and XLogP3 = 4.6 indicate increased hydrophobicity compared to the target compound.

- Applications : Likely used in pharmaceuticals or materials science due to extended conjugation .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, with triethylamine (TEA) or sodium hydride (NaH) serving as the base to deprotonate the thiol. A molar ratio of 1:1.2 (3-aminothiophenol to tert-butyl bromoacetate) ensures complete conversion, with reaction times ranging from 4 to 12 hours. Monitoring via thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase confirms reaction progress.

Example Protocol :

-

Dissolve 3-aminothiophenol (10 mmol) and TEA (12 mmol) in 50 mL THF.

-

Add tert-butyl bromoacetate (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 8 hours.

-

Quench with water, extract with dichloromethane (DCM), and dry over Na₂SO₄.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product in 75–82% yield.

Challenges and Mitigation

Competitive side reactions, such as oxidation of the thiol to disulfide or alkylation of the amino group, are minimized by maintaining inert atmospheres (N₂/Ar) and using freshly distilled solvents. Source highlights the hygroscopic nature of tert-butyl bromoacetate, necessitating storage under desiccants to prevent hydrolysis.

Acid-Catalyzed Esterification

Alternative routes employ acid catalysts to facilitate direct esterification between 3-aminothiophenol and tert-butyl acetate. This method, adapted from glycine ester syntheses, utilizes strong acids like perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) to activate the carbonyl group.

Industrial-Scale Synthesis

Source details a protocol for tert-butyl glycinate synthesis, which can be analogously applied to this compound:

-

Combine 3-aminothiophenol (105 kg) and tert-butyl acetate (800 L) in a 2000 L reactor.

-

Add HClO₄ (150 kg) dropwise at 0–10°C over 48–72 hours.

-

Neutralize with aqueous Na₂CO₃ to pH 6.5–7.5, extract with ethyl acetate, and concentrate under vacuum.

-

Crystallize the product from ethanol to achieve >90% purity.

Kinetic and Thermodynamic Considerations

The reaction follows second-order kinetics, with rate constants highly dependent on acid strength and temperature. Lower temperatures (0–10°C) favor product stability, while higher temperatures accelerate hydrolysis of the tert-butyl group.

Catalytic Methods with Sulfonamide Catalysts

Recent advances employ bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate solvent, significantly enhancing reaction rates compared to traditional acids. This method, initially developed for amino acid derivatives, achieves yields of 78–86% within 2.5–3 hours at 0°C.

Protocol and Advantages

-

Mix 3-aminothiophenol (1 eqv) and Tf₂NH (0.1 eqv) in tert-butyl acetate.

-

Add tert-butyl bromoacetate (1.1 eqv) and stir at 0°C for 2.5 hours.

-

Extract with DCM, wash with brine, and concentrate.

Advantages :

-

Faster kinetics : Completion in 2.5 hours vs. 48–72 hours for acid-catalyzed methods.

-

Milder conditions : Avoids corrosive acids, simplifying waste management.

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | TEA/THF, 25°C | 8–12 h | 75–82% | >95% |

| Acid-Catalyzed | HClO₄, 0–10°C | 48–72 h | 70–78% | >90% |

| Catalytic (Tf₂NH) | Tf₂NH, 0°C | 2.5–3 h | 78–86% | >98% |

The catalytic method offers superior efficiency, while nucleophilic substitution provides better scalability for industrial applications.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.80 (s, 2H, CH₂), 6.70–7.20 (m, 4H, aromatic).

-

IR : 1735 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Industrial and Research Implications

The catalytic Tf₂NH method is increasingly adopted in pharmaceutical synthesis due to its rapid kinetics and compatibility with sensitive functional groups . Future research should explore biocatalytic routes or flow chemistry systems to further optimize sustainability and cost-effectiveness.

Q & A

Basic: What safety protocols are critical when handling tert-butyl (3-aminophenylthio)acetate?

Answer:

- Ventilation & PPE: Use fume hoods to minimize inhalation risks, and wear nitrile gloves/lab coats to prevent skin contact, as repeated exposure may cause dermatitis .

- Fire Safety: Store away from ignition sources; classify as a flammable liquid (DOT UN1123) .

- First Aid: For eye exposure, rinse with water for 15 minutes; for inhalation-induced dizziness, move to fresh air and monitor for CNS effects (e.g., lightheadedness) .

Basic: What are common synthetic routes for this compound?

Answer:

- Esterification: React 3-aminothiophenol with tert-butyl bromoacetate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Use triethylamine as a base to neutralize HBr byproducts .

- Thiol-Acetylation: Couple tert-butyl acetate with 3-aminothiophenol via Mitsunobu reaction (DIAD, PPh₃) in THF under nitrogen .

- Yield Optimization: Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and purify by silica gel chromatography .

Basic: Which analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy: Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and thioacetate linkage (δ ~3.8 ppm for SCH₂) .

- HPLC: Use a C18 column (MeCN:H₂O 70:30) to assess purity (>95%); retention time ~8.2 minutes .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 268.1 (calculated for C₁₂H₁₈NO₂S) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Solvent Screening: Test DMF vs. THF for coupling efficiency; DMF often enhances nucleophilic thiol reactivity .

- Catalyst Tuning: Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings; CuI may reduce side reactions with the amino group .

- Temperature Gradients: Perform reactions at 50°C, 70°C, and 90°C; higher temps accelerate kinetics but may degrade sensitive intermediates .

Advanced: How to resolve contradictory NMR data for thioacetate derivatives?

Answer:

- Dynamic Effects: Rotameric splitting in the SCH₂ group can cause unexpected multiplicity; use variable-temperature NMR (25–60°C) to coalesce signals .

- Impurity Analysis: Compare experimental ¹³C NMR with computational predictions (e.g., DFT at B3LYP/6-31G*) to identify minor byproducts .

- Deuterated Solvents: Switch from CDCl₃ to DMSO-d₆ to stabilize hydrogen-bonding interactions and clarify aromatic proton assignments .

Advanced: What methodologies assess its biological activity in drug development?

Answer:

- Enzyme Inhibition Assays: Screen against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (Km ~10 µM) .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations via nonlinear regression .

- ADME Profiling: Perform liver microsome stability studies (t₁/₂ > 2 hours) and Caco-2 permeability assays to predict oral bioavailability .

Advanced: How does structural stability vary under acidic/basic conditions?

Answer:

- Acidic Hydrolysis: Reflux in 1M HCl/THF (1:1) for 2 hours cleaves the tert-butyl ester to yield (3-aminophenylthio)acetic acid .

- Base Sensitivity: The thioether linkage is stable in pH 7–10 but degrades in strong bases (pH >12) via nucleophilic aromatic substitution .

- Thermal Stability: TGA analysis shows decomposition onset at ~180°C, correlating with tert-butyl group loss .

Advanced: What strategies introduce chiral centers into related derivatives?

Answer:

- Asymmetric Catalysis: Use Jacobsen’s thiourea catalyst for enantioselective thiol-Michael additions (ee >90%) .

- Chiral Auxiliaries: Incorporate (R)-BINOL to direct stereochemistry during esterification; remove via hydrogenolysis .

- Kinetic Resolution: Employ lipases (e.g., CAL-B) to hydrolyze racemic tert-butyl esters selectively .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Answer:

- Exotherm Management: Use jacketed reactors with cooling loops for thiol-acetylation steps to prevent runaway reactions .

- Purification Bottlenecks: Replace column chromatography with recrystallization (hexane:EtOAc) for higher throughput .

- Byproduct Control: Implement inline IR spectroscopy to monitor intermediate formation and optimize feed rates .

Advanced: How can computational modeling predict reactivity or bioactivity?

Answer:

- DFT Calculations: Simulate transition states for ester hydrolysis (activation energy ~25 kcal/mol) using Gaussian16 .

- Docking Studies: Model interactions with caspase-3 (PDB: 1CP3) to identify key hydrogen bonds with the thioacetate group .

- QSAR Models: Correlate logP values (calculated ~2.1) with cytotoxicity data to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.